3-Ethyl-5-hydroxyindolin-2-one
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Overview
Description
3-Ethyl-5-hydroxyindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that includes an indole ring with a hydroxyl group at the 5-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method is advantageous due to its simplicity and the good yields obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts (PTC) and metal-catalyzed reactions are common in industrial settings to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different indolinone derivatives.
Substitution: Substitution reactions, particularly at the 3-position, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted indolinones and oxindoles, which have significant biological and chemical properties .
Scientific Research Applications
3-Ethyl-5-hydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to cross the blood-brain barrier and affect brain function by interacting with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5 . These interactions can lead to the modulation of various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
3-Hydroxyindolin-2-one: Similar in structure but lacks the ethyl group at the 3-position.
5-Hydroxyindolin-2-one: Similar but lacks the ethyl group and has different substitution patterns.
3-Substituted-3-hydroxyindolin-2-ones: A broader category that includes various derivatives with different substituents at the 3-position.
Uniqueness: 3-Ethyl-5-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-8-5-6(12)3-4-9(8)11-10(7)13/h3-5,7,12H,2H2,1H3,(H,11,13) |
InChI Key |
ZCDLRECQNXLMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)O)NC1=O |
Origin of Product |
United States |
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